molecular formula C9H10BrNO3 B13932545 Methyl 5-bromo-3-ethoxypicolinate

Methyl 5-bromo-3-ethoxypicolinate

Cat. No.: B13932545
M. Wt: 260.08 g/mol
InChI Key: ISFAWSFJTJRYBQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-ethoxypicolinate is a brominated pyridine derivative characterized by a methyl ester group, a bromine atom at position 5, and an ethoxy substituent at position 3 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electronic and steric properties are leveraged for coupling reactions or functional group transformations.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 5-bromo-3-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

ISFAWSFJTJRYBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate typically involves the bromination of 3-ethoxy-2-pyridinecarboxylic acid followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted pyridine derivatives
  • Aldehydes, acids, and alcohols from oxidation and reduction
  • Biaryl compounds from coupling reactions

Scientific Research Applications

Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-ethoxy-2-pyridinecarboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridine ring can facilitate binding to active sites, while the ethoxy and ester groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 and 5, as well as ester groups. These variations influence molecular weight, polarity, and reactivity. Below is a detailed comparison:

Table 1: Key Attributes of Methyl 5-bromo-3-ethoxypicolinate and Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Not provided C₉H₁₀BrNO₃ Br (5), OEt (3) 260.09 Enhanced lipophilicity due to ethoxy; used in Suzuki-Miyaura couplings
Methyl 5-bromo-3-methoxypicolinate 213771-32-5 C₈H₈BrNO₃ Br (5), OMe (3) 246.06 Lower steric bulk than ethoxy derivative; higher solubility in polar solvents
Methyl 5-bromo-3-methylpicolinate 213771-32-5 C₈H₈BrNO₂ Br (5), Me (3) 230.06 Reduced electron donation compared to alkoxy groups; applicable in C-H activation
Ethyl 5-bromo-3-methylpicolinate 794592-13-5 C₉H₁₀BrNO₂ Br (5), Me (3), Et ester 244.09 Ethyl ester increases steric hindrance; modulates metabolic stability
Methyl 5-bromo-3-hydroxypicolinate 1242320-57-5 C₇H₆BrNO₃ Br (5), OH (3) 232.03 Polar hydroxyl group enables hydrogen bonding; prone to oxidation

Ester Group Variations

  • Methyl vs.

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